N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide
Description
Properties
CAS No. |
16198-80-4 |
|---|---|
Molecular Formula |
C13H11Br2NO2 |
Molecular Weight |
373.04 g/mol |
IUPAC Name |
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C13H11Br2NO2/c1-7(17)16-10-5-3-9-8(12(10)14)4-6-11(18-2)13(9)15/h3-6H,1-2H3,(H,16,17) |
InChI Key |
PSFUSZOFLIOLFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)Br |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Bromination | Bromine or N-bromosuccinimide (NBS) in suitable solvent (e.g., chloroform, acetic acid) at controlled temperature | Selective dibromination at positions 1 and 5 of 6-methoxynaphthalene |
| 2 | Acetylation | Reaction of dibrominated intermediate with acetic anhydride or acetyl chloride in presence of base (e.g., pyridine) or catalyst | Formation of acetamide group at position 2, yielding N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide |
- Bromination is regioselective due to electronic and steric effects of the methoxy group directing substitution to positions 1 and 5.
- Reaction conditions such as temperature and solvent polarity are optimized to avoid overbromination or side reactions.
- Acetylation is typically performed under mild conditions to preserve the dibromo and methoxy substituents.
- Use of acetic anhydride or acetyl chloride is common, with pyridine often employed as an acid scavenger.
Representative Experimental Procedure
A typical preparation reported involves:
-
- Dissolve 6-methoxynaphthalene in acetic acid.
- Add bromine dropwise at 0–5 °C with stirring.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench excess bromine with sodium bisulfite solution.
- Extract the dibrominated product and purify by recrystallization or chromatography.
-
- Dissolve the dibrominated intermediate in dry pyridine.
- Add acetic anhydride dropwise at 0 °C.
- Stir at room temperature for several hours.
- Quench reaction with water, extract product with organic solvent (e.g., dichloromethane).
- Purify by column chromatography to isolate this compound.
Analytical Data and Yields
| Parameter | Value/Observation |
|---|---|
| Molecular formula | C13H11Br2NO2 |
| Molecular weight | Approx. 343.03 g/mol |
| Purity | >95% confirmed by elemental analysis and chromatographic methods |
| Yield (overall) | Typically 60–75% depending on reaction scale and purification |
| Characterization | Confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry |
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-6-methoxynaphthalene | Bromine at position 2; methoxy at position 6 | Lacks acetamide functionality |
| 1-Bromo-3-methoxynaphthalene | Bromine at position 1; methoxy at position 3 | Different substitution pattern |
| 6-Methoxy-2-acetonaphthone | Acetyl group at position 2; methoxy at position 6 | Different bromination pattern |
| 2-Acetyl-5-bromo-6-methoxynaphthalene | Acetyl group at position 2; bromine at position 5 | Similar but lacks dibromination |
This compound is distinguished by its dibromination at both 1 and 5 positions combined with the acetamide at position 2, which may enhance its reactivity and biological activity relative to these analogues.
Summary of Research Results
- The dibromination step is critical for regioselectivity and requires careful control of reaction conditions to prevent polybromination or undesired substitution.
- Acetylation proceeds efficiently under mild conditions with acetic anhydride or acetyl chloride, yielding the acetamide derivative without disturbing the bromine or methoxy substituents.
- The final product is well-characterized by standard spectroscopic techniques and exhibits high purity suitable for further synthetic applications or biological evaluation.
- Preliminary studies suggest potential antibacterial properties, though comprehensive pharmacological profiling remains to be conducted.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of less substituted naphthalene derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions include naphthoquinones, de-brominated naphthalene derivatives, and various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Naphthalene-Based Acetamides
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Structure: Incorporates a triazole ring linked to a naphthalen-1-yloxy group and an acetamide chain. Key Differences: The triazole moiety and absence of bromine substituents contrast with the target compound’s dibromo-methoxy-naphthalene core. Synthesis: Prepared via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes . Applications: Potential antimicrobial and anticancer agents due to triazole’s bioactivity .
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide
Halogenated Acetamides
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Contains a dichlorophenyl group and a pyrazolone ring.
- Key Differences : Chlorine substituents and pyrazolone ring enhance hydrogen-bonding capacity, as shown in its crystal structure (dihedral angles: 54.8°–77.5° between aromatic rings) .
- Applications : Structural analogs are explored as penicillin mimics or metal ligands .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Structure: Benzothiazole core with trifluoromethyl and methoxyphenyl groups. Key Differences: The benzothiazole heterocycle and fluorine substituents confer distinct electronic and pharmacokinetic properties .
Agrochemical Acetamides
- 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
Physicochemical and Spectral Comparisons
Research Findings and Data Gaps
- Bioactivity : Bromine’s electron-withdrawing effects may enhance binding to biological targets compared to chlorine or methoxy groups .
- Crystallography : Dibromo substitution on naphthalene likely increases steric hindrance, affecting packing motifs compared to dichlorophenyl analogs .
- Data Gaps: No direct spectral or crystallographic data exist for the target compound; inferences are based on structural analogs.
Biological Activity
N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of acetamides, characterized by the presence of a methoxynaphthalene moiety with dibromination. The structure can be represented as follows:
Anticancer Activity
The compound has shown promising results in various in vitro studies targeting multiple cancer cell lines. A significant focus has been on its ability to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in tumor immune escape.
Key Findings:
- Cytotoxicity Assessment: In a study involving the A375 melanoma cell line, this compound was evaluated for cytotoxic effects using the MTT assay. It exhibited non-cytotoxic behavior at concentrations up to 30 µM, indicating a favorable safety profile for further biological evaluations .
- IDO1 Inhibition: The compound demonstrated effective inhibition of IDO1 activity when tested in IFN-γ treated A375 cells. The enzymatic IC50 value was determined to be around 48.0 ± 4.5 µM, showcasing its potential as an immunomodulatory agent in cancer therapy .
Antibacterial Activity
In addition to anticancer properties, this compound has been assessed for antibacterial activity against various pathogens.
Case Study:
- In an antibacterial evaluation against Staphylococcus aureus and Klebsiella pneumoniae, compounds derived from similar scaffolds exhibited significant antibiofilm activity, with reductions in biofilm formation exceeding 80% at higher concentrations . While specific data on this compound was not detailed, the structural similarities suggest potential efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Biological Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and membrane permeability |
| Dibromo Substituents | Potentially increases binding affinity to targets |
| Acetamide Functional Group | Contributes to overall biological activity |
Research indicates that modifications to the methoxy and bromine substituents can enhance both anticancer and antibacterial activities .
Research Findings Summary
A review of recent literature highlights several critical aspects of the biological activity of this compound:
- In Vitro Efficacy: Demonstrated significant cytotoxicity against specific cancer cell lines while maintaining low toxicity levels.
- Mechanistic Insights: The inhibition of IDO1 suggests a dual mechanism involving direct cytotoxic effects and modulation of immune responses.
- Potential for Development: Given its promising activity profiles, further studies are warranted to explore its efficacy in vivo and potential as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for N-(1,5-dibromo-6-methoxynaphthalen-2-yl)acetamide?
The synthesis involves bromination of a naphthalene precursor followed by acetylation. For example:
- Bromination : Start with 6-methoxynaphthalen-2-amine. Bromination using bromine (Br₂) in dichloromethane (DCM) at 0–5°C introduces dibromo groups at positions 1 and 5. Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures completion .
- Acetylation : React the brominated intermediate with chloroacetyl chloride in DMF using K₂CO₃ as a base. Stir at room temperature for 3–6 hours, extract with ethyl acetate, and purify via column chromatography (yield: 75–85%) .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and acetamide formation. For example, the methoxy group appears as a singlet near δ 3.8–4.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.92 for C₁₃H₁₀Br₂NO₂).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming R₂²(10) dimers in related acetamides) .
Q. What are the compound’s potential applications in pharmacological research?
The acetamide moiety and bromine substituents suggest interactions with enzymes or receptors. For example:
- Enzyme Inhibition : Similar dibromo-naphthalene derivatives inhibit cytochrome P450 isoforms .
- Anticancer Activity : Structural analogs exhibit cytotoxicity via intercalation with DNA .
Advanced Research Questions
Q. How can low yields during acetylation be addressed?
Low yields often arise from incomplete reaction or side-product formation. Optimization strategies include:
- Base Selection : Replace K₂CO₃ with stronger bases (e.g., NaH) to enhance nucleophilicity of the amine .
- Coupling Agents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carbonyl group, improving acetylation efficiency (yield: ~90%) .
- Solvent Optimization : Switch from DMF to THF for better solubility of intermediates .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Contradictions may stem from tautomerism or impurities. Solutions include:
- 2D NMR Analysis : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT) predictions for the proposed structure .
- Recrystallization : Isolate pure forms using solvent mixtures (e.g., CH₂Cl₂/hexane) to eliminate impurities .
Q. How to design experiments for studying biological activity?
A tiered approach is recommended:
- In Vitro Screening : Test enzyme inhibition (e.g., kinase assays) and cytotoxicity (MTT assay on cancer cell lines) .
- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., EGFR kinase) .
- In Vivo Models : Administer doses (10–50 mg/kg) in Wistar rats to assess pharmacokinetics and toxicity, referencing protocols for structurally related compounds .
Q. How to optimize crystallization for X-ray diffraction studies?
Key steps include:
- Solvent Selection : Slow evaporation of methylene chloride/ethyl acetate solutions produces high-quality crystals .
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal nucleation.
- Hydrogen Bond Analysis : Identify potential R₂²(10) dimer motifs to guide crystal engineering .
Safety and Handling
Q. What safety precautions are required when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
